molecular formula C20H42N2O7P2 B13801138 Geranylgeranyl pyrophosphate ammonium salt

Geranylgeranyl pyrophosphate ammonium salt

Cat. No.: B13801138
M. Wt: 484.5 g/mol
InChI Key: NKMQDAIYTRSGDK-CNKFFNGESA-N
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Description

Geranylgeranyl pyrophosphate ammonium salt is an isoprenoid compound that plays a crucial role in the biosynthesis of terpenes and terpenoids. It is an intermediate in the HMG-CoA reductase pathway, derived directly from farnesyl pyrophosphate. This compound is essential for the prenylation of various intracellular proteins, including small GTPases, which are critical for proper cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Geranylgeranyl pyrophosphate ammonium salt can be synthesized through the reaction of geranylgeranyl pyrophosphate with ammonium hydroxide. The reaction typically takes place in an organic solvent such as methanol, with a mixture of methanol and ammonium hydroxide (7:3) being commonly used . The product is then purified by countercurrent distribution or chromatography on DEAE-cellulose .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the reaction of geranylgeranyl pyrophosphate with sodium or potassium salts, followed by ammoniation to obtain the ammonium salt form .

Chemical Reactions Analysis

Types of Reactions

Geranylgeranyl pyrophosphate ammonium salt undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .

Major Products Formed

The major products formed from these reactions include various terpenoids and prenylated proteins, which are essential for cellular functions and have significant biological activities .

Scientific Research Applications

Geranylgeranyl pyrophosphate ammonium salt has a wide range of scientific research applications:

Mechanism of Action

Geranylgeranyl pyrophosphate ammonium salt exerts its effects through the prenylation of intracellular proteins, including small GTPases. This post-translational modification is necessary for the correct localization of proteins to intracellular membranes, ensuring their proper functionality. The compound is involved in the HMG-CoA reductase pathway, which is crucial for the biosynthesis of terpenes and terpenoids .

Comparison with Similar Compounds

Similar Compounds

  • Farnesyl pyrophosphate ammonium salt
  • Geranyl pyrophosphate ammonium salt
  • Geranylgeraniol

Uniqueness

Geranylgeranyl pyrophosphate ammonium salt is unique due to its specific role in the prenylation of small GTPases, which are critical for cellular signaling and function. Unlike farnesyl pyrophosphate and geranyl pyrophosphate, geranylgeranyl pyrophosphate has a longer isoprenoid chain, making it more suitable for the prenylation of certain proteins .

Properties

Molecular Formula

C20H42N2O7P2

Molecular Weight

484.5 g/mol

IUPAC Name

diazanium;[oxido-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C20H36O7P2.2H3N/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;;/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23);2*1H3/b18-11+,19-13+,20-15+;;

InChI Key

NKMQDAIYTRSGDK-CNKFFNGESA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)(O)[O-])/C)/C)/C)C.[NH4+].[NH4+]

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)(O)[O-])C)C)C)C.[NH4+].[NH4+]

Origin of Product

United States

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